molecular formula C9H11N3O2 B142000 N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine CAS No. 284686-17-5

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine

Cat. No. B142000
CAS RN: 284686-17-5
M. Wt: 193.2 g/mol
InChI Key: LZHYUKOOUYNDHH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (NCMP) is an organic compound of the nitro-pyridine family. It is an important chemical compound in organic synthesis and has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications. NCMP is a versatile reagent and has been used in a wide range of reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Mechanistic Probes in Nitrosation Reactions

N-cyclopropyl derivatives, such as N-cyclopropyl-N-alkylanilines, have been synthesized and examined for their reactivity with nitrous acid, showcasing the cleavage of the cyclopropyl group and supporting a mechanism involving amine radical cation formation. This study underscores the role of N-cyclopropyl derivatives as mechanistic probes in understanding nitrosation reactions of aromatic amines, where specific cleavage facilitated by the cyclopropyl group is a key step (Loeppky & Elomari, 2000).

Synthesis of Spirocyclopropane Derivatives

Research into the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acids and cyclopropa[c]quinoline-7b-carboxylic acids, including their ester and amide derivatives, has been conducted. These compounds are synthesized via diastereoselective cyclopropanation reactions, demonstrating the versatility of cyclopropyl derivatives in the synthesis of complex organic structures with potential applications in drug discovery and materials science (Yong et al., 2007).

Precursors for Dihydropyrroles and Pyrroles Synthesis

Doubly activated cyclopropanes, derived from 1-nitro- and 1-cyano-cyclopropyl ketones, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. This highlights the utility of cyclopropyl derivatives in constructing nitrogen-containing heterocycles, a core structure in many pharmaceuticals and organic materials (Wurz & Charette, 2005).

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is not detailed in the search results. It is known to be an intermediate in the preparation of Nevirapine metabolites , which are used in the treatment of HIV.

properties

IUPAC Name

N-cyclopropyl-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUKOOUYNDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440710
Record name AGN-PC-0N59LM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

284686-17-5
Record name AGN-PC-0N59LM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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